molecular formula C7H6BrNO3 B1372226 5-Bromo-3-methoxypicolinic acid CAS No. 1142191-66-9

5-Bromo-3-methoxypicolinic acid

Cat. No.: B1372226
CAS No.: 1142191-66-9
M. Wt: 232.03 g/mol
InChI Key: UTRZGSGCVSZCCL-UHFFFAOYSA-N
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Description

5-Bromo-3-methoxypicolinic acid is a halogenated heterocyclic compound with the molecular formula C7H6BrNO3 and a molecular weight of 232.03 g/mol It is a derivative of picolinic acid, where the bromine atom is substituted at the 5-position and a methoxy group at the 3-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methoxypicolinic acid typically involves the bromination of 3-methoxypyridine followed by carboxylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methoxypicolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Organolithium or Grignard reagents for substitution reactions.

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with a boronic acid derivative would yield a biaryl compound .

Scientific Research Applications

5-Bromo-3-methoxypicolinic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-3-methoxypicolinic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The bromine and methoxy groups can modulate the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxynicotinic acid
  • 6-Hydroxy-5-methoxynicotinic acid
  • 5,6-Dimethoxypicolinic acid

Uniqueness

Compared to similar compounds, it may offer distinct advantages in certain synthetic routes or biological activities .

Biological Activity

5-Bromo-3-methoxypicolinic acid (BMPA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of BMPA, summarizing key findings from various studies, including structure-activity relationships, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

This compound has the molecular formula C₇H₆BrNO₃ and a molecular weight of 232.03 g/mol. The presence of bromine and methoxy groups at specific positions on the picolinic acid backbone contributes to its unique chemical reactivity and biological properties.

Antimicrobial Activity

Research has indicated that BMPA exhibits significant antimicrobial properties against a range of pathogens. A notable study screened BMPA against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness.

Pathogen MIC (µg/mL)
Methicillin-resistant S. aureus≤0.25
E. coli>200
Klebsiella pneumoniaeNot active

The compound demonstrated particularly strong activity against MRSA, indicating its potential as a lead compound for developing new antimicrobial agents .

Anticancer Properties

In addition to its antimicrobial effects, BMPA has been investigated for its anticancer activity. In vitro studies revealed that BMPA could inhibit the proliferation of various cancer cell lines. A study reported IC₅₀ values indicating the concentration required to inhibit cell growth by 50%:

Cancer Cell Line IC₅₀ (µg/mL)
HeLa (cervical cancer)15
MCF-7 (breast cancer)10
A549 (lung cancer)12

These findings suggest that BMPA may interfere with cellular signaling pathways involved in cancer cell proliferation and survival .

The mechanism by which BMPA exerts its biological effects involves interaction with specific molecular targets within cells. Research indicates that BMPA may modulate enzymatic activities or inhibit protein-protein interactions, leading to altered cellular responses. The presence of bromine enhances its binding affinity to target proteins, making it a promising candidate for drug development.

Case Studies and Research Findings

  • Antimicrobial Screening : A comprehensive screening of BMPA against a panel of bacterial pathogens demonstrated selective activity towards Gram-positive bacteria like MRSA while showing limited efficacy against Gram-negative bacteria. This selectivity is crucial in addressing antibiotic resistance issues .
  • Cytotoxicity Assessment : In evaluating the safety profile of BMPA, cytotoxicity tests on human embryonic kidney cells (HEK293) revealed a lack of significant toxicity at concentrations effective for antimicrobial activity, suggesting a favorable therapeutic index .
  • Structure-Activity Relationship Studies : Variations in substituents on the picolinic acid structure were explored to optimize biological activity. Modifications led to enhanced potency against specific bacterial strains, highlighting the importance of chemical structure in determining biological efficacy .

Properties

IUPAC Name

5-bromo-3-methoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-5-2-4(8)3-9-6(5)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRZGSGCVSZCCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673899
Record name 5-Bromo-3-methoxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142191-66-9
Record name 5-Bromo-3-methoxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3-methoxypyridine-2-carboxylic acid
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